molecular formula C24H21NO3 B277641 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B277641
M. Wt: 371.4 g/mol
InChI Key: QSAOBVACSHPJMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R modulator C5 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of 3-(3-(cyclopentyloxy)benzamido)benzoic acid as a white solid through a series of reactions involving filtration, washing, and drying in vacuo . The compound is then further processed to achieve the final product.

Industrial Production Methods: Industrial production of GLP-1R modulator C5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored as a solid at -20°C for up to three years, or in solution at -80°C for six months .

Chemical Reactions Analysis

Types of Reactions: GLP-1R modulator C5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

GLP-1R modulator C5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the binding interactions and modulation of GLP-1R.

    Biology: Investigated for its role in enhancing GLP-1 binding and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating type II diabetes and other metabolic disorders.

    Industry: Utilized in the development of new drugs targeting GLP-1R and related pathways .

Mechanism of Action

GLP-1R modulator C5 exerts its effects by enhancing the binding of GLP-1 to its receptor via a transmembrane site. This allosteric modulation increases the receptor’s affinity for GLP-1, leading to enhanced activation of downstream signaling pathways. The primary molecular targets include the GLP-1 receptor and associated G protein-coupled signaling pathways .

Comparison with Similar Compounds

GLP-1R modulator C5 is unique in its ability to enhance GLP-1 binding via a transmembrane site. Similar compounds include:

GLP-1R modulator C5 stands out due to its specific allosteric modulation mechanism, which offers potential advantages in terms of efficacy and reduced side effects compared to direct agonists .

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

3-hydroxy-3-phenacyl-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C24H21NO3/c26-22(19-11-5-2-6-12-19)17-24(28)20-13-7-8-14-21(20)25(23(24)27)16-15-18-9-3-1-4-10-18/h1-14,28H,15-17H2

InChI Key

QSAOBVACSHPJMW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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